molecular formula C20H14F2N2O2 B3845466 N,N'-bis(2-fluorophenyl)isophthalamide

N,N'-bis(2-fluorophenyl)isophthalamide

Cat. No.: B3845466
M. Wt: 352.3 g/mol
InChI Key: NGMBMIKWVLIQJO-UHFFFAOYSA-N
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Description

N,N'-bis(2-fluorophenyl)isophthalamide is a synthetic aromatic diamide compound featuring an isophthalamide core (benzene-1,3-dicarboxamide) with two 2-fluorophenyl groups attached to the amide nitrogen atoms.

Properties

IUPAC Name

1-N,3-N-bis(2-fluorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMBMIKWVLIQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-bis(2-fluorophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

N,N’-bis(2-fluorophenyl)isophthalamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations would depend on the desired outcome.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis(2-fluorophenyl)isophthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2-fluorophenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The isophthalamide core provides a rigid scaffold that can position the fluorophenyl groups optimally for target binding. The exact pathways and molecular targets involved would depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI)

  • Substituents : 2-mercaptoethyl (-CH₂CH₂SH) groups.
  • Key Properties/Activities :
    • Acts as a lipid-soluble thiol-redox antioxidant and heavy metal chelator with high affinity for Hg²⁺, Pb²⁺, and Cd²⁺ .
    • Attenuates mercury-induced phospholipase D (PLD) activation in endothelial cells by 48–86% at 10–50 µM concentrations .
    • Restores intracellular glutathione (GSH) levels depleted by mercury exposure .
  • Applications :
    • Investigated in Phase 2a clinical trials for Parkinsonian syndromes and mercury intoxication therapy .

N,N’-bis(3-hydroxyphenyl)isophthalamide

  • Substituents : 3-hydroxyphenyl groups.
  • Key Properties/Activities: Exhibits diverse non-covalent interactions (O–H···O hydrogen bonding, π–π stacking, C–H···O contacts) in crystal structures . Conformational flexibility due to syn/anti arrangements of phenolic units .
  • Applications :
    • Model compound for studying supramolecular assembly and crystal engineering .

N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide (4-MPI)

  • Substituents : 4-methylpyridin-2-yl groups.
  • Key Properties/Activities: Synthesized via reaction of isophthaloyl chloride with 2-amino-4-methylpyridine . Structural isomerism with N,N'-1,3-bis(5-methylpyridin-2-yl)isophthalamide (5-MPI) influences coordination chemistry and solubility .

Dimeric N,N′-bis(carbamoyl-propyl)-isophthalamide

  • Substituents : Carbamoyl-propyl spacer.
  • Key Properties/Activities: Used as a linker in dimeric ADAM8 inhibitors (e.g., compound 1), enhancing potency and reducing cytotoxicity compared to monomers .
  • Applications :
    • Targeted therapy for cancers and inflammatory diseases involving ADAM8 overexpression .

N,N'-bis(3-hydroxypropyl)isophthalamide

  • Substituents : 3-hydroxypropyl groups.
  • Key Properties/Activities :
    • Incorporated into polyester resins to improve long-term thermal stability .
  • Applications :
    • High-performance polymers for automotive and aerospace industries .

Data Tables

Table 1: Structural and Functional Comparison of Isophthalamide Derivatives

Compound Name Substituents Key Properties/Activities Applications References
N,N'-bis(2-fluorophenyl)isophthalamide 2-fluorophenyl Hypothetical: Enhanced electronic interactions, solubility Drug design, materials science -
N,N’-bis(2-mercaptoethyl)isophthalamide 2-mercaptoethyl Heavy metal chelation, PLD inhibition, antioxidant Mercury detoxification, Parkinson’s therapy
N,N’-bis(3-hydroxyphenyl)isophthalamide 3-hydroxyphenyl Hydrogen bonding, π-π stacking Crystal engineering
N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide 4-methylpyridin-2-yl Structural isomerism, ligand synthesis Coordination chemistry
Dimeric N,N′-bis(carbamoyl-propyl)-isophthalamide carbamoyl-propyl Dimeric inhibitor design Cancer therapeutics
N,N'-bis(3-hydroxypropyl)isophthalamide 3-hydroxypropyl Thermal stability in polymers High-temperature resins

Table 2: Efficacy of NBMI in Attenuating Mercury-Induced PLD Activation

Mercury Compound NBMI Concentration (µM) PLD Activation Inhibition (%) Reference
Mercury(II) chloride 10 48
25 65
50 86
Methylmercury 10 67
25 53
50 72
Thimerosal 10 58
25 76
50 80

Key Research Findings and Implications

  • NBMI vs. Traditional Chelators : NBMI outperforms dimercaptosuccinic acid (DMSA) in attenuating thimerosal-induced PLD activation (80% vs. 43% inhibition at 50 µM), highlighting its superior thiol-protective efficacy .
  • Dimeric Designs : The carbamoyl-propyl spacer in dimeric isophthalamides demonstrates reduced cytotoxicity in inhibitor pipelines, a strategy applicable to fluorinated variants for enhanced therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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